molecular formula C17H13F3N4O2 B2413031 3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 880810-66-2

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No. B2413031
CAS RN: 880810-66-2
M. Wt: 362.312
InChI Key: LANYVRAMXXTRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters” of Fmoc-amino acids are used in solid phase peptide synthesis . These esters serve as self-indicating reagents, providing a color indicator of the progress of acylation reactions .


Synthesis Analysis

The preparation and characterization of these esters involve ionization of the liberated hydroxy component by the starting resin-bound amine . This process is used to monitor the progress of acylation reactions .


Chemical Reactions Analysis

The esters are used in solid phase peptide synthesis, where they undergo acylation reactions . A spectrometric technique is used to monitor these reactions .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Mechanism of Action

The mechanism of action of these esters in peptide synthesis involves the ionization of the liberated hydroxy component by the starting resin-bound amine . This ionization provides a color indicator of the progress of acylation reactions .

Future Directions

The use of “3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters” of Fmoc-amino acids in peptide synthesis has allowed for the construction of a fully automated peptide synthesizing system . This system can automatically check acylation and deprotection steps for completion before proceeding to the next amino acid residue . This represents a significant advancement in the field of peptide synthesis.

properties

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2/c18-17(19,20)11-5-7-12(8-6-11)21-15(25)9-10-24-16(26)13-3-1-2-4-14(13)22-23-24/h1-8H,9-10H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANYVRAMXXTRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.